2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Overview
Description
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is an organic compound with the molecular formula C8H10ClNS. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine typically involves the chlorination of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine involves its interaction with specific molecular targets. The chlorine atom and the benzothiophene ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chloro-1-benzothiophene: Similar structure but lacks the tetrahydro moiety, affecting its biological activity and applications.
Uniqueness
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is unique due to the presence of both the chlorine atom and the tetrahydro moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYZWSSXVHDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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